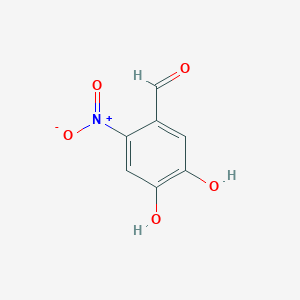

4,5-Dihydroxy-2-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4,5-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAKNQPCGUCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroxy-2-nitrobenzaldehyde

Abstract

4,5-Dihydroxy-2-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, valued for its unique substitution pattern which includes vicinal hydroxyl groups, a nitro group, and an aldehyde functionality on a benzene ring. This specific arrangement of functional groups makes it a versatile precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] For instance, it serves as a key reagent in the preparation of 5,6-diacetoxyindole, a stable precursor to eumelanin, and in the synthesis of 6-aminoisoproterenol, an impurity of the non-selective beta-adrenergic agonist, Isoproterenol.[1] This guide provides a comprehensive overview of a field-proven synthesis protocol, detailed characterization methodologies, and an exploration of the causality behind the experimental choices, designed to equip researchers with the knowledge to confidently synthesize and validate this important molecule.

Physicochemical Properties

4,5-Dihydroxy-2-nitrobenzaldehyde is a solid organic compound, typically appearing as a pale yellow to brownish solid.[1] Its structure is characterized by an electrophilic character due to the electron-withdrawing nitro group and the potential for extensive hydrogen bonding from the two hydroxyl groups.[1] These features govern its solubility, reactivity, and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [2][3] |

| Molecular Weight | 183.12 g/mol | [2][3][4] |

| Appearance | Solid, Yellow solid | [1] |

| Melting Point | 202-205 °C | [2] |

| Boiling Point (Predicted) | 417.0 ± 45.0 °C | [2] |

| Density (Predicted) | 1.667 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Synonyms | 2-Nitro-4,5-dihydroxybenzaldehyde, 3,4-Dihydroxy-6-nitrobenzaldehyde | [1][3] |

| CAS Number | 73635-75-3 | [1][3] |

Synthesis Pathway and Protocol

The synthesis of 4,5-dihydroxy-2-nitrobenzaldehyde can be achieved through the deprotection of a protected precursor. The following protocol details a reliable method starting from 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde.

Reaction Scheme

The core of this synthesis involves the cleavage of a chloromethoxy ether protecting group under acidic conditions, facilitated by a Lewis acid.

Caption: Synthesis workflow for 4,5-dihydroxy-2-nitrobenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis procedure.[4]

-

Reaction Setup: To a stirred, cooled (0°C) dispersion of 1.52 g (6.58 mmol) of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde and 1 g of aluminum chloride (AlCl₃) in 10 mL of dry dichloroethane, add 2.4 mL of dry pyridine.

-

Expert Insight: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the Lewis acid and base. Dichloroethane is chosen as it is an inert solvent that is suitable for Friedel-Crafts type reactions. Both the glassware and solvents must be scrupulously dry, as AlCl₃ reacts violently with water, which would deactivate the catalyst.

-

-

Temperature Control: During the addition of pyridine, the reaction mixture must be protected from atmospheric moisture, and the internal temperature should be maintained below 35°C.

-

Expert Insight: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Maintaining the temperature below 35°C prevents potential side reactions and decomposition of the starting material or product.

-

-

Reaction Progression: Once the addition is complete, raise the temperature to 47°C and maintain it for 18 hours.

-

Expert Insight: The elevated temperature provides the necessary activation energy for the cleavage of the chloromethoxy group. The 18-hour duration is empirically determined to ensure the reaction proceeds to completion.

-

-

Workup and Quenching: After 18 hours, cool the mixture and add 6N HCl, keeping the temperature between 30-35°C, until the mixture is acidic to Congo Red indicator paper.

-

Expert Insight: The addition of strong acid serves two purposes: it hydrolyzes the aluminum-complexed product to liberate the free hydroxyl groups and neutralizes any remaining pyridine. Congo Red indicator provides a clear visual cue for the appropriate acidic endpoint.

-

-

Extraction: Transfer the acidic solution to a separatory funnel and extract with diethyl ether. Combine the organic extracts.

-

Expert Insight: Diethyl ether is an effective solvent for extracting the desired organic product from the aqueous phase. Multiple extractions are recommended to maximize the recovery of the product.

-

-

Drying and Isolation: Dry the combined ether extracts over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and remove the ether under reduced pressure.

-

Expert Insight: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes residual water from the organic phase. Removal of the solvent under reduced pressure yields the crude product, which can be further purified if necessary, typically by recrystallization. The reported yield for this procedure is approximately 68%.[4]

-

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized 4,5-dihydroxy-2-nitrobenzaldehyde, a suite of analytical techniques should be employed.

Caption: General workflow for the analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

-

Protocol:

-

System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector is suitable.[5]

-

Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to ensure sharp peak shapes for the phenolic protons.[5]

-

Detection: UV detection should be set at a wavelength where the compound exhibits strong absorbance, likely in the 260-280 nm range due to the aromatic system conjugated with the nitro and aldehyde groups.[6]

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase or a compatible solvent like methanol.

-

Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

-

| Functional Group | Predicted Frequency (cm⁻¹) | Rationale |

| O-H Stretch (Phenolic) | 3200-3600 (broad) | The broadness is due to hydrogen bonding between the two hydroxyl groups. |

| Aromatic C-H Stretch | 3000-3100 | Characteristic of C-H bonds on the benzene ring.[7] |

| C=O Stretch (Aldehyde) | 1670-1700 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. |

| N-O Stretch (Nitro) | 1550-1475 (asymmetric), 1365-1290 (symmetric) | Strong, characteristic absorptions confirming the presence of the nitro group.[8] |

| Aromatic C=C Bending | 1600-1400 | Multiple bands indicating the aromatic skeleton. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation by mapping the hydrogen and carbon skeleton of the molecule.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆, which is effective for dissolving polar aromatic compounds and allows for the observation of exchangeable -OH protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[5]

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| -CHO | 9.8 - 10.2 | 188 - 192 | The aldehyde proton is highly deshielded. The carbon is a characteristic downfield signal. |

| Ar-H (H-3) | 7.5 - 7.8 | 115 - 125 | This proton is ortho to the strongly electron-withdrawing aldehyde group. |

| Ar-H (H-6) | 7.2 - 7.5 | 118 - 128 | This proton is ortho to the electron-withdrawing nitro group. |

| -OH | 10.0 - 12.0 | - | The phenolic protons are acidic and their chemical shift can be broad and variable. |

| Ar-C (quaternary) | - | 120 - 165 | Multiple signals for the substituted aromatic carbons, including those attached to -CHO, -NO₂, and -OH groups. |

Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual values may vary.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

-

Protocol:

-

Instrumentation: Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. GC-MS may require derivatization (e.g., silylation) of the hydroxyl groups to increase volatility.[5]

-

Analysis: The primary goal is to identify the molecular ion peak.

-

Expected Exact Mass: 183.0168 Da.[3]

-

The mass spectrum should show a prominent ion corresponding to this mass ([M+H]⁺ in positive ESI mode or M⁺˙ in EI mode).

-

Safety and Handling

4,5-Dihydroxy-2-nitrobenzaldehyde should be handled with appropriate safety precautions. As with many nitroaromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

ChemBK. (n.d.). 4,5-DIHYDROXY-2-NITROBENZALDEHYDE - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dihydroxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 13. Retrieved from [Link]

Sources

- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 4,5-Dihydroxy-2-nitrobenzaldehyde | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 4,5-Dihydroxy-2-nitrobenzaldehyde [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dihydroxy-2-nitrobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

4,5-Dihydroxy-2-nitrobenzaldehyde is a pivotal organic compound, distinguished by its unique arrangement of electron-withdrawing and electron-donating functional groups on a benzene scaffold. This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical data and methodological insights necessary for its effective application. We delve into the structural underpinnings of its properties, detailing its spectroscopic signature, solubility profile, and key safety considerations. The protocols herein are presented not merely as instructions, but as self-validating systems, grounded in established analytical principles to ensure both accuracy and reproducibility. This document serves as an authoritative resource, designed to facilitate advanced research and development where 4,5-dihydroxy-2-nitrobenzaldehyde is a critical intermediate, particularly in pharmaceutical synthesis.

Introduction: A Molecule of Strategic Importance

4,5-Dihydroxy-2-nitrobenzaldehyde, also known as 6-nitroprotocatechualdehyde, is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its structure is characterized by a catechol (4,5-dihydroxy) moiety, an aldehyde group, and a nitro group positioned ortho to the aldehyde. This specific substitution pattern creates a molecule with a rich electronic landscape, making it a versatile precursor for the synthesis of more complex molecules.

The primary driver for its scientific and commercial interest lies in its role as a key intermediate in the synthesis of Entacapone.[1] Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, prescribed to manage symptoms of Parkinson's disease by extending the therapeutic effects of levodopa.[1] The efficacy and safety of such pharmaceuticals are inextricably linked to the purity and well-characterized nature of their synthetic intermediates. Therefore, a profound understanding of the physicochemical properties of 4,5-dihydroxy-2-nitrobenzaldehyde is not an academic exercise, but a prerequisite for robust process development, quality control, and regulatory compliance in the pharmaceutical industry.

This guide provides a foundational understanding of the molecule's identity, physical characteristics, and spectroscopic profile, supported by detailed, field-proven experimental protocols.

Chemical Identity and Core Physicochemical Properties

The identity and fundamental properties of a compound are the cornerstones of its scientific application. The tables below summarize the key identifiers and quantitative physicochemical data for 4,5-dihydroxy-2-nitrobenzaldehyde.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4,5-dihydroxy-2-nitrobenzaldehyde | [2] |

| CAS Number | 73635-75-3 | [3][4] |

| Molecular Formula | C₇H₅NO₅ | [2][3][4] |

| Molecular Weight | 183.12 g/mol | [2][4] |

| Canonical SMILES | C1=C(C(=CC(=C1O)O)[O-])C=O | [2] |

| InChIKey | SDAAKNQPCGUCNH-UHFFFAOYSA-N | [2] |

| Synonyms | 3,4-Dihydroxy-6-nitrobenzaldehyde, 2-Nitro-4,5-dihydroxybenzaldehyde, 6-Nitroprotocatechualdehyde |[2][3][4] |

Table 2: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Pale yellow to dark brown solid | [3][4] |

| Melting Point | 202-205 °C | [4] |

| Boiling Point | 417.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.667 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.01 ± 0.24 (Predicted) | [4] |

| LogP | 0.5 (Computed) |[2] |

Structural Rationale for Observed Properties

The molecule's properties are a direct consequence of its functional groups:

-

High Melting Point: The two hydroxyl groups and the nitro group are capable of forming strong intermolecular hydrogen bonds, leading to a stable crystal lattice that requires significant thermal energy to disrupt.

-

Acidity (pKa): The phenolic hydroxyl groups are acidic. The presence of the strongly electron-withdrawing nitro group (-NO₂) ortho and para to the hydroxyl groups significantly stabilizes the corresponding phenoxide conjugate bases through resonance and inductive effects, thereby increasing the acidity (lowering the pKa) compared to unsubstituted phenols.

-

Solubility: The polar hydroxyl, nitro, and aldehyde groups allow for hydrogen bonding with polar solvents. However, the aromatic ring provides significant nonpolar character. Consequently, it exhibits limited solubility in water but is soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.[3][4]

Caption: Relationship between functional groups and key physicochemical properties.

Spectroscopic and Spectrometric Characterization

A comprehensive spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides the most definitive confirmation of chemical structure by probing the magnetic environments of ¹H and ¹³C nuclei. In 4,5-dihydroxy-2-nitrobenzaldehyde, the electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating effects of the hydroxyl groups, create a distinct and predictable pattern of chemical shifts in the aromatic region.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet expected at a highly deshielded position, typically ~10.0-10.4 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: Two singlets are expected in the aromatic region (7.0-8.5 ppm). The proton at C6 will be downfield due to the ortho-nitro group, while the proton at C3 will be relatively upfield.

-

Hydroxyl Protons (-OH): Two broad singlets, which may appear at different chemical shifts depending on concentration and hydrogen bonding. Their signals can be confirmed by D₂O exchange.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon (-CHO): Expected in the highly deshielded region of ~190-193 ppm.[4]

-

Aromatic Carbons: Six distinct signals are expected. Carbons attached to oxygen (C4, C5) will be shielded relative to other aromatic carbons but deshielded relative to benzene. The carbon attached to the nitro group (C2) will be significantly deshielded. Carbons C1, C3, and C6 will also have distinct chemical shifts. The typical range for aromatic carbons is 110-160 ppm.[4][5]

Trustworthiness - Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: a. Accurately weigh 10-20 mg of the solid sample.[6][7] b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[6] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of hydroxyl protons, allowing them to be observed. c. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3] d. Cap the NMR tube securely and wipe the exterior clean.

-

Instrument Setup & Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during the experiment.[6] c. Shim the magnetic field to optimize its homogeneity, which is visually confirmed by achieving a sharp, symmetrical solvent peak shape. This maximizes spectral resolution.[6] d. Acquire a standard ¹H spectrum (typically 8-16 scans). e. Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. Each functional group in the molecule (O-H, C=O, N-O, C=C) absorbs infrared radiation at a characteristic frequency corresponding to its bond vibrational energy.

Expected IR Absorption Bands (KBr Pellet):

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is expected, characteristic of hydrogen-bonded hydroxyl groups.[8]

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

Trustworthiness - Self-Validating Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation: a. Gently grind ~1-2 mg of the solid sample in a clean agate mortar and pestle.[9][10] b. Add ~150-200 mg of dry, IR-grade potassium bromide (KBr). KBr must be rigorously dried (e.g., in an oven at 110°C for several hours) to prevent broad water absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹ from obscuring the spectrum.[11][12] c. Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is obtained. The goal is to disperse the sample particles within the KBr matrix, not to grind the KBr itself.[9]

-

Pellet Formation & Analysis: a. Transfer the powder mixture to a pellet die. b. Place the die under a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes. A brief application of a vacuum during pressing can help remove trapped air and improve pellet transparency.[9] c. Carefully remove the die and extract the thin, transparent (or translucent) pellet. Visual inspection for clarity is a key quality control step; a cloudy pellet indicates poor mixing or moisture.[1] d. Place the pellet in the spectrometer's sample holder. e. Acquire a background spectrum using an empty sample holder or a pure KBr pellet. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor. f. Acquire the sample spectrum and ratio it against the background.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of 4,5-dihydroxy-2-nitrobenzaldehyde, involving the aromatic ring, the aldehyde, and the nitro group, gives rise to characteristic absorption bands in the UV-Vis region. The hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima.

Expected Chromophores and λmax:

-

π → π Transitions:* Intense absorption bands are expected, likely in the 250-320 nm range, associated with electronic transitions within the highly conjugated nitro-aromatic system.[13]

-

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths (>320 nm), arising from the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups.[13] The exact position and intensity of these bands are sensitive to solvent polarity.[14]

Trustworthiness - Self-Validating Protocol for UV-Vis Analysis:

-

Sample Preparation: a. Prepare a stock solution by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. The solvent must be transparent in the wavelength range of interest. b. Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 A.U.). This ensures adherence to the Beer-Lambert Law.[15]

-

Instrument Setup & Measurement: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output. b. Select the desired wavelength range for scanning (e.g., 200-500 nm). c. Fill a matched pair of quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline correction (autozero). This electronically subtracts the absorbance of the solvent and cuvette.[14] d. Replace the solvent in the sample cuvette with the sample solution. e. Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength). Record the wavelength(s) of maximum absorbance (λmax).

Caption: Logical workflow for the complete physicochemical characterization.

Safety and Handling

Authoritative grounding in safety protocols is non-negotiable when handling any chemical reagent.

Hazard Summary: 4,5-Dihydroxy-2-nitrobenzaldehyde is classified as an irritant. Direct contact can cause irritation to the eyes, skin, and respiratory system. It may also cause sensitization by skin contact.[4]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | - | R43: May cause sensitization by skin contact |

| STOT-SE | 3 | H335: May cause respiratory irritation |

(STOT-SE: Specific Target Organ Toxicity - Single Exposure)

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[4]

-

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4]

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water and consult a physician.

-

Conclusion

This guide has detailed the essential physicochemical properties of 4,5-dihydroxy-2-nitrobenzaldehyde, grounding the data in the context of its molecular structure. The interplay between its hydroxyl, nitro, and aldehyde functional groups dictates its melting point, solubility, acidity, and spectroscopic behavior. The provided protocols for characterization represent robust, self-validating methodologies that empower researchers to confirm the identity and purity of this critical synthetic intermediate. A thorough understanding and application of this knowledge are fundamental to leveraging this compound's full potential in pharmaceutical synthesis and other advanced scientific applications, ensuring both innovation and safety.

References

-

ChemBK. (n.d.). 4,5-DIHYDROXY-2-NITROBENZALDEHYDE - Physico-chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3782344, 4,5-Dihydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

APICMO. (n.d.). Exploring 3-Nitro-4,5-Dihydroxybenzaldehyde: Properties and Applications. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Kintek Group. (n.d.). How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows. Retrieved from [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.

-

Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved from [Link]

- American Chemical Society. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 71(19), 4278–4284.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

Wikimedia Commons. (2022). File:4,5-Dihydroxy-2-nitrobenzaldehyde Structural Formula V.1.svg. Retrieved from [Link]

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science, 12(1), 01.

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

- Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. 13, 1513-1521.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 2. depts.washington.edu [depts.washington.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. organomation.com [organomation.com]

- 8. rsc.org [rsc.org]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. ctech.repligen.com [ctech.repligen.com]

- 15. longdom.org [longdom.org]

spectroscopic data (NMR, IR, UV-Vis) of 4,5-dihydroxy-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dihydroxy-2-nitrobenzaldehyde

This guide provides a comprehensive technical overview of the spectroscopic characterization of 4,5-dihydroxy-2-nitrobenzaldehyde (CAS No. 73635-75-3), a valuable intermediate in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy as applied to this molecule. The focus is on elucidating the relationship between the compound's structure and its unique spectral signature, providing a framework for its unambiguous identification and quality assessment.

Molecular Profile and Significance

4,5-Dihydroxy-2-nitrobenzaldehyde is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and two hydroxyl (-OH) groups.[1] Its molecular formula is C₇H₅NO₅, and it has a molecular weight of 183.12 g/mol .[2] The strategic placement of these functional groups—particularly the electron-withdrawing nitro and aldehyde groups and the electron-donating hydroxyl groups—creates a unique electronic environment that governs its reactivity and spectroscopic properties. This compound serves as a key reagent in the synthesis of various biologically active molecules, including stable eumelanin precursors like 5,6-diacetoxyindole.[1]

Table 1: Physicochemical Properties of 4,5-Dihydroxy-2-nitrobenzaldehyde

| Property | Value | Reference |

| CAS Number | 73635-75-3 | [1][2][3] |

| Molecular Formula | C₇H₅NO₅ | [1][2] |

| Molecular Weight | 183.12 g/mol | [2][4] |

| Appearance | Pale yellow to brownish solid | [1] |

| Melting Point | 201-205 °C | [4][5] |

| IUPAC Name | 4,5-dihydroxy-2-nitrobenzaldehyde | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4,5-dihydroxy-2-nitrobenzaldehyde, ¹H and ¹³C NMR provide definitive information about the number and connectivity of hydrogen and carbon atoms, respectively.

Rationale for Experimental Design

The choice of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound due to its excellent solubilizing power for polar, hydroxyl-containing aromatic compounds and its ability to facilitate the observation of exchangeable protons (phenolic -OH).[6] Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[6] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced aromatic protons.

Standard Operating Protocol for NMR Data Acquisition

-

Sample Preparation : Accurately weigh 10-20 mg of 4,5-dihydroxy-2-nitrobenzaldehyde and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[6]

-

Instrumentation : Utilize a 400 MHz NMR spectrometer for data acquisition.[6]

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire 16-32 transients (scans) to ensure a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 240 ppm.

-

Employ a relaxation delay of 2 seconds.

-

Acquire a larger number of transients (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[6]

-

-

Data Processing : Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve spectral appearance.[6] Phase and baseline correct the resulting spectra.

Predicted NMR Data and Interpretation

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on established substituent effects and data from analogous compounds.[7][8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets above 10 ppm. |

| ~10.0 | Broad Singlet (s) | 1H | C4-OH | Phenolic protons are exchangeable and often appear as broad signals. Intramolecular H-bonding may influence the shift. |

| ~9.5 | Broad Singlet (s) | 1H | C5-OH | The chemical shift of phenolic protons can vary based on concentration and hydrogen bonding. |

| ~7.6 | Singlet (s) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~7.1 | Singlet (s) | 1H | H-6 | This proton is ortho to the C5-OH group and meta to the nitro group, resulting in a more upfield position compared to H-3. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C=O | The aldehyde carbonyl carbon is characteristically found in this highly deshielded region.[7] |

| ~155 | C-5 | Aromatic carbon attached to an -OH group, shifted downfield. |

| ~148 | C-4 | Aromatic carbon attached to an -OH group. |

| ~140 | C-2 | Carbon bearing the nitro group is significantly deshielded. |

| ~128 | C-1 | Quaternary carbon attached to the aldehyde group. |

| ~118 | C-6 | Aromatic CH carbon. |

| ~115 | C-3 | Aromatic CH carbon, influenced by adjacent electron-withdrawing groups. |

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Rationale for Experimental Design

The Attenuated Total Reflectance (ATR) technique is a modern, preferred method for solid samples as it requires minimal sample preparation and is non-destructive. Alternatively, the traditional KBr pellet method can be used.[6] The key is to obtain a spectrum free from atmospheric interference (H₂O, CO₂) by recording a background spectrum immediately before the sample analysis.[9]

Standard Operating Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation : Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean.

-

Background Collection : Record a background spectrum of the empty ATR stage to be automatically subtracted from the sample spectrum.[6]

-

Sample Application : Place a small amount of solid 4,5-dihydroxy-2-nitrobenzaldehyde onto the ATR crystal. Apply consistent pressure using the built-in press to ensure good contact.[9]

-

Spectrum Acquisition : Collect the spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.[6]

IR Spectrum Interpretation

The IR spectrum of 4,5-dihydroxy-2-nitrobenzaldehyde will be dominated by the characteristic absorptions of its hydroxyl, aldehyde, and nitro groups.

Table 4: Key IR Absorption Frequencies and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3500-3200 | Broad, Strong | O-H Stretch | The broadness is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups.[9] |

| ~3100 | Medium | Aromatic C-H Stretch | Characteristic absorption for C-H bonds on the benzene ring.[9] |

| ~1700 | Strong | C=O Stretch (Aldehyde) | A strong, sharp peak typical for the carbonyl group of an aromatic aldehyde. |

| ~1610, ~1580, ~1470 | Medium-Strong | C=C Stretch (Aromatic) | Multiple bands indicating the vibrations of the benzene ring. |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch | These two strong absorptions are the hallmark of a nitro group.[9] |

| ~1250 | Strong | C-O Stretch (Phenolic) | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated π-system (the benzene ring) and chromophoric groups (-CHO, -NO₂, -OH) makes 4,5-dihydroxy-2-nitrobenzaldehyde an excellent candidate for this analysis.

Rationale for Experimental Design

Methanol or ethanol are suitable solvents for UV-Vis analysis of polar aromatic compounds.[6] The analysis requires preparing a dilute solution to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1-1.0).[6] A quartz cuvette is necessary for measurements below 340 nm.

Standard Operating Protocol for UV-Vis Data Acquisition

-

Solution Preparation : Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL). Further dilute this stock solution to obtain a final concentration with a maximum absorbance below 1.0.[6]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction : Record a baseline spectrum using a cuvette filled with pure methanol to correct for solvent absorbance.[6]

-

Sample Measurement : Record the absorbance spectrum of the sample solution from approximately 200 to 600 nm.[6]

UV-Vis Spectrum Interpretation

The UV-Vis spectrum of nitrobenzaldehyde isomers is typically characterized by multiple absorption bands corresponding to different electronic transitions.[10][11]

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Transitions

| Approx. λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Rationale |

| ~350 | Weak (ε ≈ 100 M⁻¹cm⁻¹) | n → π | This transition involves the excitation of a non-bonding electron from the oxygen atoms of the nitro or aldehyde group to an anti-bonding π orbital.[10][11] |

| ~300 | Medium (ε ≈ 1000 M⁻¹cm⁻¹) | π → π | This absorption band is dominated by electronic excitations within the aromatic benzene ring.[10][11] |

| ~250 | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) | π → π (Charge Transfer) | A strong absorption resulting from electronic transitions involving the entire conjugated system, including the nitro and benzene groups.[10][11] The hydroxyl groups act as auxochromes, potentially causing a bathochromic (red) shift of this band. |

Integrated Spectroscopic Workflow

The comprehensive characterization of 4,5-dihydroxy-2-nitrobenzaldehyde relies on the synergistic use of multiple spectroscopic techniques. The workflow ensures a self-validating system for structural confirmation and purity assessment.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic profile of 4,5-dihydroxy-2-nitrobenzaldehyde is a direct reflection of its molecular architecture. NMR spectroscopy provides the definitive map of its carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of its key functional groups, and UV-Vis spectroscopy reveals the characteristics of its conjugated electronic system. By following the robust protocols and interpretive guidelines presented in this document, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

-

PubChem. 4,5-Dihydroxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Available at: [Link]

-

Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4478-4486. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). Available at: [Link]

-

ChemBK. 4,5-DIHYDROXY-2-NITROBENZALDEHYDE. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]

-

PubChem. 4-Hydroxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,4-Dihydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available at: [Link]

-

ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Available at: [Link]

-

NIST. Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. 5-Hydroxy-2-nitrobenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]

Sources

- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 2. 4,5-Dihydroxy-2-nitrobenzaldehyde | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 73635-75-3|4,5-Dihydroxy-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Synthesis routes of 4,5-Dihydroxy-2-nitrobenzaldehyde [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-Depth Technical Guide to 4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3), a key chemical intermediate with significant applications in the synthesis of bioactive molecules and complex organic compounds. This document details its physicochemical properties, spectroscopic data, and critical applications, with a particular focus on its role as a precursor in the synthesis of eumelanin-related compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for a key synthetic transformation, discusses the underlying reaction mechanisms, and provides a curated list of reliable suppliers.

Introduction: A Versatile Building Block

4,5-Dihydroxy-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde. Its structure, featuring a catechol (1,2-dihydroxybenzene) moiety, a nitro group, and an aldehyde function, makes it a reactive and versatile precursor for a range of chemical syntheses. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring, while the catechol hydroxyls and the aldehyde provide multiple sites for chemical modification.

This unique combination of functional groups has led to its primary application as a key intermediate in the synthesis of 5,6-dihydroxyindole derivatives, which are the fundamental building blocks of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2][3] Understanding the properties and reactivity of 4,5-Dihydroxy-2-nitrobenzaldehyde is therefore crucial for researchers in fields ranging from medicinal chemistry and materials science to the development of cosmetics and biocompatible polymers.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of 4,5-Dihydroxy-2-nitrobenzaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73635-75-3 | [4][5][6] |

| IUPAC Name | 4,5-dihydroxy-2-nitrobenzaldehyde | [7] |

| Synonyms | 3,4-Dihydroxy-6-nitrobenzaldehyde, 2-Nitro-4,5-dihydroxybenzaldehyde | [4] |

| Molecular Formula | C₇H₅NO₅ | [4] |

| Molecular Weight | 183.12 g/mol | [7] |

| Appearance | Pale yellow to dark yellow or brown crystalline solid/powder | [4] |

| Melting Point | 202-205 °C | [5][6] |

| Boiling Point | 417.0 ± 45.0 °C (Predicted) | [5][6] |

| Density | 1.667 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water. | [4] |

| pKa | 6.01 ± 0.24 (Predicted) | [6] |

Spectroscopic Data Interpretation

Spectroscopic data is essential for the verification of the identity and purity of 4,5-Dihydroxy-2-nitrobenzaldehyde.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically downfield, around 10 ppm), and the aromatic protons. The exact chemical shifts and coupling patterns will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to oxygen and the nitro group showing characteristic shifts), and the carbons of the dihydroxy-substituted ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the hydroxyl (O-H) stretching (broad), the carbonyl (C=O) stretching of the aldehyde, and the N-O stretching of the nitro group.[7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Key Applications and Synthesis Pathways

The primary utility of 4,5-Dihydroxy-2-nitrobenzaldehyde lies in its role as a precursor for the synthesis of 5,6-dihydroxyindole and its derivatives, most notably 5,6-diacetoxyindole, a stable eumelanin precursor.[1][8]

Role in Eumelanin Synthesis

Eumelanin is a complex biopolymer derived from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[2][8] These dihydroxyindoles are highly susceptible to oxidation, making their direct handling and storage challenging. Consequently, more stable, protected derivatives like 5,6-diacetoxyindole are often synthesized for research and commercial applications, such as in hair coloring and materials science.

The synthetic pathway from 4,5-Dihydroxy-2-nitrobenzaldehyde to 5,6-dihydroxyindole typically involves a Henry reaction (nitroaldol condensation) with nitromethane to form a nitrostyrene derivative, followed by a reductive cyclization. The resulting 5,6-dihydroxyindole can then be acetylated to yield the more stable 5,6-diacetoxyindole.

Caption: Synthetic pathway from 4,5-Dihydroxy-2-nitrobenzaldehyde to Eumelanin.

Synthesis of Isoproterenol Impurity

4,5-Dihydroxy-2-nitrobenzaldehyde is also utilized in the preparation of 6-aminoisoproterenol, an impurity of the non-selective β-adrenergic agonist, Isoproterenol. This application is significant for pharmaceutical quality control and reference standard preparation.

Experimental Protocol: Synthesis of 5,6-Diacetoxyindole

This section provides a detailed, two-step protocol for the synthesis of 5,6-diacetoxyindole from 4,5-Dihydroxy-2-nitrobenzaldehyde, based on established chemical principles for the individual reaction types.

Step 1: Reductive Cyclization to 5,6-Dihydroxyindole

This step involves the conversion of a dinitrostyrene intermediate (formed in situ or pre-synthesized) to 5,6-dihydroxyindole. A common method for this transformation is catalytic hydrogenation.[9]

Materials:

-

4,5-Dihydroxy-2,β-dinitrostyrene (derived from 4,5-Dihydroxy-2-nitrobenzaldehyde)

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or a similar polar solvent

-

Hydrogen gas source

-

Reaction vessel suitable for hydrogenation

Procedure:

-

Dissolve 4,5-dihydroxy-2,β-dinitrostyrene in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 5,6-dihydroxyindole. Due to its instability, it is often used directly in the next step without extensive purification.

Step 2: Acetylation to 5,6-Diacetoxyindole

The crude 5,6-dihydroxyindole is then acetylated to form the more stable 5,6-diacetoxyindole.[10][11][12]

Materials:

-

Crude 5,6-dihydroxyindole from Step 1

-

Acetic anhydride

-

A base catalyst (e.g., pyridine or sodium acetate)[10]

-

An appropriate solvent (e.g., dichloromethane or ethyl acetate)

-

Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the crude 5,6-dihydroxyindole in a suitable solvent under an inert atmosphere.

-

Add the base catalyst to the solution.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 5,6-diacetoxyindole.

Caption: Experimental workflow for the synthesis of 5,6-Diacetoxyindole.

Safety and Handling

4,5-Dihydroxy-2-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

4,5-Dihydroxy-2-nitrobenzaldehyde is available from a number of chemical suppliers. When sourcing this compound, it is important to consider purity, availability, and the supplier's reputation. A partial list of suppliers includes:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3) is a valuable and versatile chemical intermediate, particularly for researchers and professionals involved in the synthesis of melanin precursors and other complex organic molecules. Its unique trifunctional structure provides a platform for a variety of chemical transformations. A thorough understanding of its properties, synthetic applications, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Melanin. In: Wikipedia. Accessed January 4, 2026. [Link]

-

Staiculescu, D. E., et al. (2019). Synthesis and physiological implications of melanic pigments. PMC. [Link]

-

d'Ischia, M., et al. (2005). Synthesis of eumelanin-inspired polyindoles. ResearchGate. [Link]

-

The Role of 5,6-Dihydroxyindole in Melanin Synthesis and Its Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Biochemical Pathway of Pheomelanin and Eumelanin Synthesis. ResearchGate. [Link]

-

4,5-DIHYDROXY-2-NITROBENZALDEHYDE. ChemBK. [Link]

-

Syntheses of Medicinal Compounds. (2017). Pharmapproach. [Link]

- Method of producing 5,6-dihydroxyindole derivatives

-

4,5-Dihydroxy-2-nitrobenzaldehyde. PubChem. [Link]

-

Cirrincione, G., et al. (2014). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. [Link]

-

Al-Azzawi, A. M. (2016). Studies on Acetylation of Indoles. ResearchGate. [Link]

-

A Convenient Laboratory Preparation of Acetanilide. (2022). Resonance. [Link]

- Preparation method of 5, 6-dihydroxyindole.

- Process for preparing 5,6-dihydroxyindole.

Sources

- 1. Synthesis and physiological implications of melanic pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 4,5-Dihydroxy-2-nitrobenzaldehyde | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Melanin - Wikipedia [en.wikipedia.org]

- 9. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]

- 10. EP0682014B1 - Method of producing 5,6-dihydroxyindole derivatives from dopa - Google Patents [patents.google.com]

- 11. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Isomers of Nitrated Protocatechualdehyde (C₇H₅NO₅)

Abstract

This technical guide provides a comprehensive examination of the key structural isomers of nitrated 3,4-dihydroxybenzaldehyde, a class of compounds pivotal as synthetic intermediates and biologically active molecules. With a molecular formula of C₇H₅NO₅, these isomers differ in the substitution pattern of hydroxyl (-OH) and nitro (-NO₂) groups on the benzaldehyde framework, leading to distinct chemical, physical, and pharmacological properties. This document is structured to provide researchers, scientists, and drug development professionals with a detailed analysis of three prominent isomers: 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) , 4,5-dihydroxy-2-nitrobenzaldehyde , and the titular 3,4-dihydroxy-6-nitrobenzaldehyde . We will explore their synthesis, with an emphasis on the principles of regioselectivity in electrophilic aromatic substitution, present detailed protocols for their preparation and characterization, and offer a comparative analysis of their properties and applications.

Introduction to Nitrated Dihydroxybenzaldehydes

1.1 The Core Structure: Protocatechualdehyde

The parent structure for the isomers discussed herein is 3,4-dihydroxybenzaldehyde, commonly known as protocatechualdehyde.[1] This naturally occurring phenolic aldehyde is a fundamental building block in biochemistry and organic synthesis.[1] Its catechol (1,2-dihydroxybenzene) moiety and aldehyde group provide multiple reactive sites, making it a versatile precursor. The IUPAC nomenclature designates the aldehyde carbon as position 1 of the benzene ring.[2][3]

1.2 Structural Isomerism in Nitrated Protocatechualdehyde

The introduction of a single nitro (-NO₂) group onto the protocatechualdehyde ring via electrophilic aromatic substitution yields several structural isomers. The position of the incoming nitro group is dictated by the directing effects of the existing substituents. The hydroxyl groups are strongly activating and ortho, para-directing, while the aldehyde group is deactivating and meta-directing.[4] This interplay results in a complex challenge of regioselectivity, where controlling reaction conditions is paramount to achieving a high yield of the desired isomer. This guide will focus on three isomers of significant scientific interest.

}

Figure 1: Structures and identifiers for three key isomers of nitrated protocatechualdehyde.

Isomer Profile: 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)

This isomer is arguably the most studied, primarily for its significant biological activity. It is a key intermediate in the synthesis of pharmaceuticals like Entacapone and has demonstrated potent inhibitory effects on the enzyme xanthine oxidase.[5][6][7]

2.1 Physicochemical and Biological Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dihydroxy-5-nitrobenzaldehyde | [8] |

| CAS Number | 116313-85-0 | [8] |

| Molecular Formula | C₇H₅NO₅ | [8] |

| Molecular Weight | 183.12 g/mol | [7] |

| Appearance | Light yellow to dark yellow crystalline powder | [7] |

| Melting Point | 135-137 °C / 146-148 °C (crude/pure) | [9][10] |

| Biological Target | Xanthine Oxidase (XO) | [5][6][11] |

| IC₅₀ Value | ~3 µM against XO | [5][6][11] |

2.2 Synthesis Pathway: Dealkylation of a Nitrated Precursor

Direct nitration of protocatechualdehyde often leads to a mixture of isomers. Therefore, a more controlled and industrially relevant synthesis involves the dealkylation of an ether-protected precursor, such as 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) or 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.[10][12][13]

Causality of Experimental Choice: The use of an alkoxy-protected catechol (e.g., vanillin) serves two purposes. First, it prevents unwanted oxidation of the catechol during nitration. Second, it simplifies the regioselectivity, as the single hydroxyl and the alkoxy group direct the incoming nitro group to the desired C5 position. The subsequent dealkylation step is critical for yielding the final dihydroxy product. While hydrobromic acid is effective, it can lead to ring bromination impurities.[12] A method using zinc chloride and hydrochloric acid offers a cleaner conversion.[9][12]

}

Figure 2: Workflow for the synthesis of DHNB from an ethoxy-protected precursor.

2.3 Experimental Protocol: Synthesis of DHNB

This protocol is adapted from patented industrial methods.[9][12]

Part A: Nitration of 3-Ethoxy-4-hydroxybenzaldehyde

-

Vessel Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 83.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 400 mL of dichloromethane.

-

Temperature Control: Cool the solution to between 5-10 °C using an ice bath. Rationale: This temperature range is crucial to control the exothermic nitration reaction and prevent side-product formation.

-

Nitration: Slowly add 22.0 mL of fuming nitric acid dropwise over ~15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture for an additional 30 minutes at 3 °C after the addition is complete.

-

Isolation: Filter the resulting precipitate. Wash the solid product sequentially with cold dichloromethane and water.

-

Drying: Dry the product in a vacuum oven at 50 °C to yield 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.

Part B: De-ethylation to form DHNB

-

Reaction Setup: Combine 20.0 g of the nitrated intermediate from Part A with 60.0 g of zinc chloride and 15 mL of 37% hydrochloric acid in a suitable reaction vessel.

-

Heating: Stir the mixture at 90 °C for 17 hours. Rationale: The combination of a Lewis acid (ZnCl₂) and a strong protic acid (HCl) at elevated temperature facilitates the cleavage of the robust ethyl-aryl ether bond.

-

Precipitation: Dilute the warm mixture with 100 mL of water and then cool to 3 °C. Allow the product to crystallize for 1 hour.

-

Filtration: Filter the crude product and wash with cold water. Dry in a vacuum oven at 100 °C.

-

Purification (Self-Validation): Reflux the crude product in toluene with activated carbon. Filter the hot solution and cool to 3 °C to crystallize the pure 3,4-dihydroxy-5-nitrobenzaldehyde. The purity can be confirmed by melting point analysis (expect 146-148 °C) and spectroscopy.[9]

Isomer Profile: 4,5-Dihydroxy-2-nitrobenzaldehyde

This isomer is notable for its role as a synthetic reagent, particularly in the preparation of eumelanin precursors like 5,6-diacetoxyindole and impurities of beta-adrenergic agonists.[14][15] Its synthesis highlights the use of protecting group chemistry to achieve the desired regiochemistry.

3.1 Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dihydroxy-2-nitrobenzaldehyde | [16] |

| CAS Number | 73635-75-3 | [14][17] |

| Molecular Formula | C₇H₅NO₅ | [18] |

| Molecular Weight | 183.12 g/mol | [17][18] |

| Appearance | Yellow solid/crystals | [14][15] |

| Melting Point | 201-203 °C | [18][19] |

Note: The CAS number 73635-75-3 has been ambiguously assigned to both 4,5-dihydroxy-2-nitrobenzaldehyde and 3,4-dihydroxy-6-nitrobenzaldehyde in different chemical databases.[14] Careful spectroscopic verification is essential for distinguishing these isomers.

3.2 Synthesis Pathway: Deprotection of a Chloromethoxy Intermediate

A common route to this isomer involves the deprotection of a precursor like 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde.[17][19] This strategy circumvents the difficulty of direct nitration, which would likely favor substitution at other positions.

Causality of Experimental Choice: The chloromethoxy group serves as a protecting group for one of the hydroxyls. After the other functional groups (aldehyde, nitro, and the free hydroxyl) are in their correct positions, this group can be selectively removed. Treatment with strong acid, such as 48% hydrobromic acid, effectively cleaves the ether linkage to reveal the second hydroxyl group, yielding the target molecule in high purity and yield.[19]

3.3 Experimental Protocol: Synthesis via Deprotection

This protocol is adapted from published laboratory procedures.[19]

-

Reaction Setup: In a round-bottom flask, place 3.0 g (0.013 mol) of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde.

-

Reagent Addition: Add 15 mL of 48% hydrobromic acid.

-

Reaction: Stir the mixture at room temperature (23 °C) for 48 hours. A precipitate will form over time.

-

Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with deionized water. This yields the bulk of the product (~93%).

-

Secondary Recovery: The filtrate can be extracted with diethyl ether to recover the remaining product. Combine the ether extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Validation: The combined product should be a crystalline solid with a melting point of 201-203 °C. Identity can be confirmed via mass spectrometry (expect m/z 183 for M⁺) and NMR spectroscopy.[19]

Isomer Profile: 3,4-Dihydroxy-6-nitrobenzaldehyde

This is the titular isomer of the guide. Information on its synthesis and application is less prevalent in the literature compared to the 2-nitro and 5-nitro isomers, likely due to the synthetic challenges in directing a nitro group to the sterically hindered C6 position, which is ortho to the deactivating aldehyde group.

4.1 Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dihydroxy-6-nitrobenzaldehyde | [14] |

| CAS Number | 73635-75-3 | [15][20] |

| Molecular Formula | C₇H₅NO₅ | [20] |

| Molecular Weight | 183.12 g/mol | [20] |

| Appearance | Yellow solid | [14] |

4.2 Spectroscopic Characterization

Spectroscopic analysis is critical to definitively identify this isomer and distinguish it from others, especially the 2-nitro isomer with which it shares a CAS number in some databases.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at C2 and C5. The chemical shifts will be influenced by the adjacent electron-withdrawing nitro and aldehyde groups and electron-donating hydroxyl groups.

-

IR Spectroscopy: Key vibrational bands would include strong O-H stretching from the catechol moiety, a C=O stretch for the aldehyde, and characteristic symmetric and asymmetric N-O stretches for the nitro group.[21]

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 183, with a fragmentation pattern distinct from its isomers.

Comparative Analysis and Isomer Separation

The synthesis of a specific nitrated protocatechualdehyde isomer is a study in controlling regioselectivity. The outcome is determined by a thermodynamic and kinetic balance influenced by the powerful directing effects of the substituents.

5.1 Controlling Regioselectivity in Synthesis

The directing effects on the protocatechualdehyde ring are as follows:

-

-OH groups (at C3, C4): Strongly activating, ortho, para-directing. They increase electron density at positions 2, 5, and 6.

-

-CHO group (at C1): Strongly deactivating, meta-directing. It withdraws electron density, particularly from positions 2, 4, and 6, making positions 3 and 5 the least deactivated.

}

Figure 3: Influence of substituents on the regioselectivity of nitration on the protocatechualdehyde ring.

-

Position 5: Is the most electronically favorable site for nitration, being activated by two hydroxyl groups. This explains why 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) is a common product.

-

Position 2: Is activated by the C3-OH but deactivated by the C1-CHO. Its formation is possible but may require specific conditions.

-

Position 6: Is strongly deactivated by the adjacent C1-CHO and only moderately activated by the meta C4-OH, making direct nitration to this position synthetically challenging.

This analysis underscores why multi-step syntheses involving protecting groups are often necessary to achieve isomers like 4,5-dihydroxy-2-nitrobenzaldehyde, providing a self-validating system where the final structure is a direct consequence of the controlled synthetic route.

References

-

PrepChem. (n.d.). Synthesis of 4,5-dihydroxy-2-nitrobenzaldehyde. Retrieved January 4, 2026, from [Link]

-

Merck Millipore. (2013, September 3). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (U.S. Patent No. 5,739,401).

-

Lin, S., et al. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout. Biochemical Pharmacology, 86(9), 1328–1337. Retrieved January 4, 2026, from [Link]

-

Fasinu, P., et al. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

WIPO Patentscope. (n.d.). WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 4, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2013). 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: A potential therapeutic agent for treatment of hyperuricemia and gout. Retrieved January 4, 2026, from [Link]

-

Quora. (2020). What is the common name of benzaldehyde?. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved January 4, 2026, from [Link]

-

YouTube. (2016). Naming Aldehydes - IUPAC Nomenclature. Retrieved January 4, 2026, from [Link]

-

Khan Academy. (n.d.). Naming benzene derivatives. Retrieved January 4, 2026, from [Link]

-

Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (2024). Photodetachment photoelectron spectroscopy shows isomer-specific proton-coupled electron transfer reactions. Retrieved January 4, 2026, from [Link]

-

Scirp.org. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4,5-Dihydroxy-2-nitrobenzaldehyde. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved January 4, 2026, from [Link]

-

PubMed. (2012). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved January 4, 2026, from [Link]

-

ChemBK. (n.d.). 4,5-DIHYDROXY-2-NITROBENZALDEHYDE. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzaldehyde. Retrieved January 4, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dihydroxy-. Retrieved January 4, 2026, from [Link]

Sources

- 1. Benzaldehyde, 3,4-dihydroxy- [webbook.nist.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Dihydroxy-5-nitrobenzaldehyde|CAS 116313-85-0 [benchchem.com]

- 8. 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. US5710343A - Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 15. 3,4-DIHYDROXY-6-NITROBENZALDEHYDE | 73635-75-3 [chemicalbook.com]

- 16. 4,5-Dihydroxy-2-nitrobenzaldehyde | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis routes of 4,5-Dihydroxy-2-nitrobenzaldehyde [benchchem.com]

- 18. chembk.com [chembk.com]

- 19. prepchem.com [prepchem.com]

- 20. scbt.com [scbt.com]

- 21. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to 4,5-Dihydroxy-2-nitrobenzaldehyde: From Molecular Structure to Potential Applications

Abstract

4,5-dihydroxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest due to its role as a versatile chemical intermediate.[1] Its structural analogues are pivotal in pharmaceutical synthesis, such as the use of 3-Nitro-4,5-dihydroxybenzaldehyde in the production of Entacapone, a drug for treating Parkinson's disease.[2] This underscores the importance of understanding the fundamental physicochemical properties of this molecular class. This technical guide provides a comprehensive exploration of 4,5-dihydroxy-2-nitrobenzaldehyde through the lens of modern computational chemistry. We will detail the theoretical framework and step-by-step protocols for investigating its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By bridging theoretical calculations with available experimental data, this document serves as a robust resource for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular design and characterization.

The Computational Foundation: A Methodological Framework

The predictive power of computational chemistry hinges on the selection of an appropriate theoretical model. For organic molecules like 4,5-dihydroxy-2-nitrobenzaldehyde, which feature a delicate interplay of π-conjugation, electron-donating and -withdrawing groups, and potential for intramolecular hydrogen bonding, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[3]

The Choice of Method: DFT/B3LYP